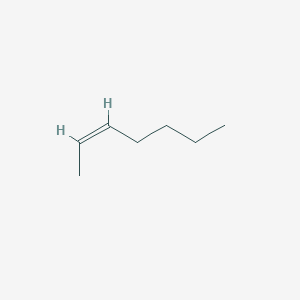

cis-2-Heptene

Overview

Description

cis-2-Heptene: is an organic compound with the molecular formula C7H14 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the molecule, which affects its physical and chemical properties.

Mechanism of Action

Target of Action

cis-2-Heptene is a type of alkene . Alkenes are primarily targeted in reactions involving addition across the double bond, such as epoxidation . The primary target of this compound is the carbon-carbon double bond, which is the site of reactivity.

Mode of Action

This compound interacts with its targets through a process known as epoxidation . In this reaction, an oxygen atom is added across the carbon-carbon double bond, resulting in the formation of an epoxide. This reaction can be facilitated by various reagents, such as meta-chloroperbenzoic acid (mCPBA) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the epoxidation pathway . The product of this reaction, an epoxide, can further react in the body, leading to various downstream effects. For example, epoxides can be converted to diols by epoxide hydrolases, which can then participate in further metabolic reactions.

Result of Action

The primary result of this compound’s action is the formation of an epoxide . Epoxides are highly reactive and can further react with various nucleophiles in the body, leading to a range of potential molecular and cellular effects. The exact effects would depend on the specific conditions and the presence of other reactants.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of the epoxidation reaction can depend on the solvent used . Highly polar solvents can strongly inhibit the reaction . Temperature is another important factor, with the reaction rate typically increasing with temperature . The stability of this compound, like other alkenes, can also be affected by exposure to light and heat.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Dehydrohalogenation of 2-Heptyl Halides: One common method involves the elimination of hydrogen halide from 2-heptyl halides using a strong base such as potassium hydroxide in ethanol.

Partial Hydrogenation of 1,3-Heptadiene: This method involves the selective hydrogenation of 1,3-heptadiene using a palladium catalyst under controlled conditions to yield cis-2-heptene.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons in petroleum refining processes. The separation of this compound from other isomers and alkenes is typically achieved through distillation and other purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Heptene can undergo oxidation reactions to form epoxides and diols. Common oxidizing agents include meta-chloroperoxybenzoic acid and osmium tetroxide.

Hydrogenation: The compound can be hydrogenated to form heptane using hydrogen gas and a palladium or platinum catalyst.

Halogenation: this compound reacts with halogens such as bromine or chlorine to form dihalides.

Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide to form heptyl halides.

Common Reagents and Conditions:

Oxidation: meta-chloroperoxybenzoic acid in an organic solvent like dichloromethane.

Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.

Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.

Major Products:

Epoxides and Diols: From oxidation reactions.

Heptane: From hydrogenation.

Dihalides: From halogenation.

Heptyl Halides: From hydrohalogenation.

Scientific Research Applications

cis-2-Heptene is used in various scientific research applications:

Organic Synthesis: It serves as a starting material or intermediate in the synthesis of more complex organic compounds.

Biocatalysis Studies: Used as a substrate to study enzyme-catalyzed reactions involving alkenes.

Material Science:

Chemical Kinetics: Used as a model compound to study the kinetics of reactions involving alkenes.

Comparison with Similar Compounds

trans-2-Heptene: The trans isomer of 2-heptene, where the hydrogen atoms are on opposite sides of the double bond.

1-Heptene: An isomer with the double bond at the first carbon.

3-Heptene: An isomer with the double bond at the third carbon.

Uniqueness of cis-2-Heptene:

Geometric Configuration: The cis configuration results in different physical properties such as boiling point and solubility compared to its trans isomer.

Reactivity: The spatial arrangement of atoms in this compound can lead to different reactivity and selectivity in chemical reactions compared to other isomers.

Biological Activity

cis-2-Heptene, a seven-carbon alkene with the molecular formula , is a compound of significant interest in various fields, including organic chemistry and biochemistry. Its structure features a double bond between the second and third carbon atoms, which influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and potential applications in pharmacology.

- Molecular Weight : 98.1861 g/mol

- Density : 0.708 g/mL at 25 °C

- IUPAC Name : (2Z)-hept-2-ene

- CAS Number : 6443-92-1

Metabolic Pathways

The metabolism of this compound primarily involves its oxidation via enzymatic reactions. Toluene dioxygenase from Pseudomonas putida has been shown to catalyze the oxidation of various aliphatic olefins, including this compound. The enzyme facilitates the incorporation of oxygen into the substrate, leading to the formation of hydroxylated products.

Case Study: Enzymatic Oxidation

A study examined the oxidation rates of different aliphatic olefins, including this compound. The specific activity for this compound was determined to be significant, indicating its potential as a substrate for microbial biotransformation processes. The oxidation products were identified using gas chromatography-mass spectrometry (GC-MS) techniques, confirming that substrates lacking halogen substituents undergo dioxygenation reactions while those with halogens yield monooxygenated products .

Potential in Drug Development

The structural characteristics of this compound make it a candidate for further investigation in drug development. Its derivatives have been explored for their potential as inhibitors in prostaglandin biosynthesis, which could have implications in anti-inflammatory therapies .

Research Findings Summary

Properties

IUPAC Name |

(Z)-hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZHAVKAVGASB-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896845 | |

| Record name | (2Z)-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

48.4 [mmHg] | |

| Record name | 2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6443-92-1 | |

| Record name | cis-2-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250X978P9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of cis-2-heptene in chemical research?

A1: this compound serves as a valuable probe molecule in various catalytic studies. For instance, it has been used to investigate the kinetics and selectivity of heterogeneous catalysts like palladium black modified by metals such as lead, thallium, and cadmium. [] Researchers analyze its hydrogenation reaction to understand how these modifiers influence catalyst activity and selectivity. Additionally, this compound acts as a substrate for enzymatic oxidation studies. [, ] By studying its reaction with enzymes like toluene dioxygenase, researchers gain insights into the enzyme's substrate specificity and reaction mechanisms.

Q2: How do solvent properties affect the epoxidation reaction of this compound?

A2: Research comparing the epoxidation of this compound by [2-percarboxyethyl]-functionalized silica (heterogeneous) and meta-chloroperbenzoic acid (homogeneous) revealed interesting solvent effects. [] The heterogeneous reaction showed an inverse dependence on solvent polarity compared to the homogeneous reaction. This suggests that highly polar solvents can hinder heterogeneous reactions using silica-supported reagents, likely due to solvent structure changes at the solid-liquid interface. Anomalous activation parameters observed in n-hexane further support this interpretation.

Q3: What insights into enzyme activity can be gained by studying the oxidation of this compound?

A3: Investigating the oxidation of this compound by enzymes like chloroperoxidase and toluene dioxygenase provides valuable insights into enzyme kinetics and reaction mechanisms. [, ] For example, co-immobilizing chloroperoxidase with glucose oxidase in polyurethane foams led to a significant increase in the total turnover number of the enzyme during this compound oxidation. [] This highlights the potential of co-immobilization strategies for enhancing enzyme operational stability. In another study, toluene dioxygenase exhibited different oxidation patterns for this compound compared to halogenated substrates, demonstrating its substrate specificity. []

Q4: How does this compound interact with transition metal complexes?

A4: this compound can coordinate to coordinatively unsaturated transition metal complexes. Research on its interaction with cis-[(Chlorobenzene)(Triphenylphosphine Tetracarbonyltungsten(O)], generated via pulsed laser flash photolysis, revealed valuable information about olefin coordination kinetics. [] The study found that despite the greater stability of metal complexes with nitrogen and phosphorus ligands, this compound coordination to the metal center is competitive. This finding has significant implications for understanding olefin catalysis mechanisms involving Group VI-B metal carbonyl intermediates.

Q5: Can you describe the identification and quantification of this compound in consumer products?

A5: Analytical techniques like headspace gas chromatography/mass spectrometry (GC/MS) allow for the identification and quantification of volatile organic compounds, including this compound, in materials like poly(methyl methacrylate) (PMMA) kitchen utensils. [] The method involves headspace extraction followed by GC/MS analysis to identify and quantify individual compounds. This approach is valuable for assessing the presence and levels of residual volatile compounds in consumer products.

Q6: Are there established methods to predict the enthalpy of vaporization for compounds like this compound?

A6: The standard molar enthalpy of vaporization for this compound, alongside other olefins, has been experimentally determined using methods like transpiration and correlation gas chromatography. [] This data, combined with information from similar compounds, contributes to the development of predictive correlations for the enthalpy of vaporization of monoolefins with varying hydrocarbon chain structures. These correlations are valuable for estimating thermodynamic properties for a range of olefinic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.